molecular formula C27H26ClN3O2 B11421594 1-(4-chlorophenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(4-chlorophenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11421594
M. Wt: 460.0 g/mol
InChI Key: GZVLWMOCGQGJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-CHLOROPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenoxy group, and a benzodiazole moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the chlorophenyl and methylphenoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

1-(4-CHLOROPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and stability of benzodiazepines.

    Biology: It is investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved may include the modulation of neurotransmitter release and receptor sensitivity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar therapeutic applications.

    Lorazepam: Known for its anxiolytic and sedative effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

1-(4-CHLOROPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines

Properties

Molecular Formula

C27H26ClN3O2

Molecular Weight

460.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O2/c1-19-7-2-5-10-25(19)33-16-6-15-30-24-9-4-3-8-23(24)29-27(30)20-17-26(32)31(18-20)22-13-11-21(28)12-14-22/h2-5,7-14,20H,6,15-18H2,1H3

InChI Key

GZVLWMOCGQGJRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.